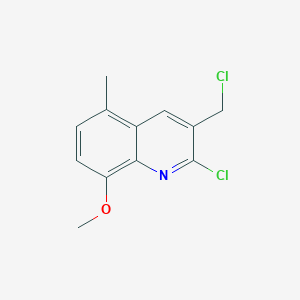

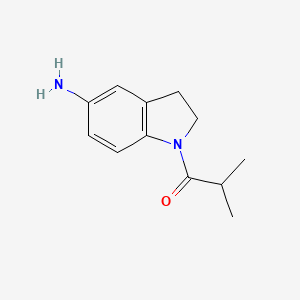

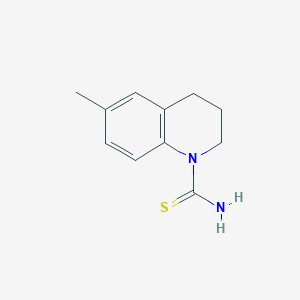

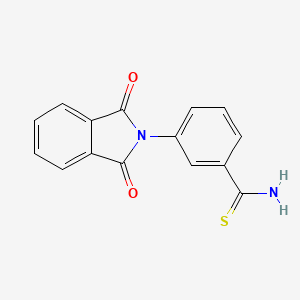

1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-

Übersicht

Beschreibung

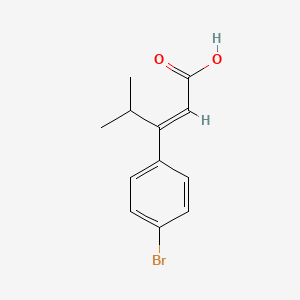

1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl- (1-Propanone) is a synthetic compound that has been used in a wide range of scientific research applications. It is a colorless, volatile liquid with a characteristic odor that is slightly sweet and pungent. 1-Propanone has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. Additionally, it has been used in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Indole Synthesis Methods

Indoles are crucial frameworks in many natural products and pharmaceutical compounds. "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" is relevant to the synthesis of indole derivatives. A review by Taber and Tirunahari (2011) classifies indole syntheses strategies, highlighting the broad interest in developing novel methods for constructing the indole nucleus due to its significance in medicinal chemistry and natural products (Taber & Tirunahari, 2011).

Branched Chain Aldehydes in Foods

Smit, Engels, and Smit (2009) discussed the importance of branched aldehydes, like 2-methyl propanal, in food flavors. The production and degradation pathways from amino acids to these aldehydes are extensively reviewed, emphasizing their role in fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

NMDA Receptors Trafficking

Horak et al. (2014) focused on the trafficking of NMDA receptors, essential for synaptic transmission and plasticity in the central nervous system. Understanding the biosynthetic pathway, transport, and synaptic integration of these receptors can shed light on their roles in psychiatric and neurological diseases, potentially intersecting with the study of specific indolyl compounds like "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" (Horak et al., 2014).

Microbial Production of Propanol

Walther and François (2016) reviewed the microbial production of n-propanol and isopropanol, highlighting the potential of using microbes for producing these alcohols from renewable resources. This area of research is relevant for understanding the broader applications of compounds related to propanone derivatives in biotechnological processes (Walther & François, 2016).

Downstream Processing of Diols

Xiu and Zeng (2008) provided insights into the recovery and purification processes for biologically produced diols, such as 1,3-propanediol, underlining the importance of efficient downstream processing for industrial applications. This review might intersect with the study of "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" in terms of its potential applications in producing or modifying diols (Xiu & Zeng, 2008).

Eigenschaften

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGCJDANVFPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)

![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)

![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)